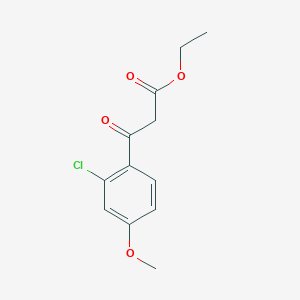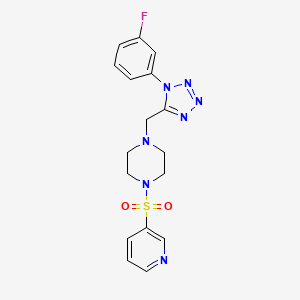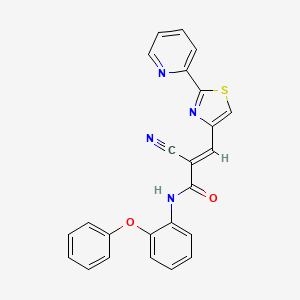
2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a phenoxy group, an isopropyl group, a pyrimidinyl group, and an acetamide moiety, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves multiple steps, including the formation of the phenoxy and pyrimidinyl intermediates, followed by their coupling and subsequent acetamide formation. Common reagents used in these reactions may include phenols, isopropyl halides, pyrimidinones, and acylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
化学反応の分析
Types of Reactions
2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may yield amine or alcohol derivatives.
Substitution: The phenoxy and pyrimidinyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives
科学的研究の応用
2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays or as a tool for studying biological pathways.
Medicine: Investigation of its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: Use in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide may include other phenoxyacetamides, pyrimidinyl derivatives, or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13(2)14-4-6-15(7-5-14)23-12-16(21)18-9-11-20-10-3-8-19-17(20)22/h3-8,10,13H,9,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXABTMZXWHXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)



![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/new.no-structure.jpg)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)

